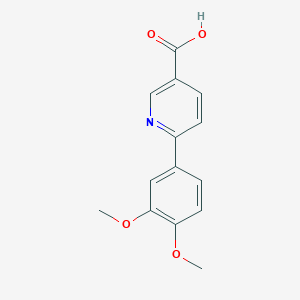

6-(3,4-Dimethoxyphenyl)nicotinic acid

Description

Contextual Significance in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel chemical entities with therapeutic potential is paramount. 6-(3,4-Dimethoxyphenyl)nicotinic acid has garnered attention due to the established biological activities of its core components: the nicotinic acid (a form of vitamin B3) moiety and the dimethoxyphenyl group. wikipedia.orgnih.gov Nicotinic acid and its derivatives are known to play crucial roles in various physiological processes and have been investigated for their anti-inflammatory and lipid-lowering properties. wikipedia.orgnih.gov The dimethoxyphenyl motif is a common feature in many biologically active natural products and synthetic compounds, often contributing to target binding and favorable pharmacokinetic properties. The combination of these two fragments in this compound creates a molecule with inherent potential for biological activity, making it a focal point of interest for medicinal chemists.

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a variety of therapeutic agents. mdpi.comnih.govresearchgate.net The structure of this compound embodies the characteristics of a privileged scaffold. The pyridine (B92270) ring of the nicotinic acid portion and the phenyl ring of the dimethoxyphenyl group provide a rigid framework that can be readily functionalized at multiple positions. This allows for the systematic modification of the molecule to optimize its interaction with specific biological targets and to fine-tune its pharmacological profile.

Researchers have utilized the this compound scaffold to synthesize libraries of novel compounds with diverse biological activities. By modifying the carboxylic acid group, substituting the pyridine ring, or altering the methoxy (B1213986) groups on the phenyl ring, scientists can explore the structure-activity relationships and develop derivatives with enhanced potency and selectivity. This approach has proven fruitful in the discovery of novel enzyme inhibitors and receptor modulators.

Overview of Current Research Trajectories and Areas of Focus

The primary areas of investigation for this compound and its derivatives are centered on their potential as anticancer and anti-inflammatory agents.

Anticancer Research:

A significant research thrust is the development of derivatives of this compound as potent and selective anticancer agents. One notable study focused on the synthesis of novel nicotinic acid-based compounds as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. nih.gov In this study, a derivative of the core scaffold, compound 5c, demonstrated promising VEGFR-2 inhibition with an IC50 value of 0.068 μM and exhibited significant cytotoxic potential against various cancer cell lines. nih.gov

Anticancer Activity of a this compound Derivative (Compound 5c)

| Cancer Cell Line | IC50 (μM) | Target |

|---|---|---|

| HCT-15 (Colon) | Data Not Specified | VEGFR-2 |

| PC-3 (Prostate) | Data Not Specified |

Anti-inflammatory Research:

The anti-inflammatory potential of nicotinic acid derivatives is another active area of research. Studies have explored the synthesis of new derivatives based on the nicotinic acid scaffold and evaluated their ability to modulate inflammatory pathways. nih.gov Research has shown that certain derivatives can significantly inhibit the production of pro-inflammatory mediators. nih.gov For instance, novel nicotinic acid derivatives have been shown to inhibit nitrite production and reduce levels of inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. nih.gov

Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives

| Compound | Nitrite Inhibition (%) | Effect on Inflammatory Cytokines |

|---|---|---|

| Compound 4d | Potent Inhibition | Comparable inhibition of TNF-α, IL-6, iNOS, and COX-2 compared to ibuprofen |

| Compound 4f | ||

| Compound 4g | ||

| Compound 4h | ||

| Compound 5b |

Other Therapeutic Areas:

Beyond cancer and inflammation, the versatility of the this compound scaffold is being explored for other therapeutic applications. A recent study investigated a library of nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov The findings from this research suggest a potential role for these compounds in the management of type 2 diabetes. nih.gov

Enzyme Inhibitory Activity of Nicotinic Acid Derivatives for Type 2 Diabetes

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound 8 | α-amylase | 20.5 |

| Compound 44 | 58.1 | |

| Compound 35 | α-glucosidase | 32.9 |

| Compound 39 | 26.4 |

Structure

3D Structure

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-6-4-9(7-13(12)19-2)11-5-3-10(8-15-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCROKINVGYOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647039 | |

| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-58-1 | |

| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-(3,4-Dimethoxyphenyl)nicotinic acid

The construction of the 6-arylnicotinic acid scaffold is a key challenge in the synthesis of the title compound. Various methods have been developed, primarily revolving around the formation of the pyridine (B92270) ring and the introduction of the aryl group at the C-6 position.

One-Pot Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, and while a direct one-pot synthesis of this compound is not prominently reported, MCRs have been utilized to create precursors. For instance, a multicomponent reaction has been described for the synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines, which can be aromatized to the corresponding 5-nitropyridines. One such reported product is 1-(6-(3,4-dimethoxyphenyl)-2-methyl-5-nitropyridin-3-yl)ethan-1-one. thieme-connect.de This reaction involves the condensation of an aryl-substituted nitroketone, a 1,3-dicarbonyl compound, and an aldehyde. The resulting nitropyridine could then, in principle, be converted to the desired nicotinic acid through a series of functional group transformations, including reduction of the nitro group and oxidation of the methyl and acetyl groups.

Another relevant multi-component approach involves the reaction of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans with acetoacetanilides and alkylating agents, which leads to the formation of various functionalized nicotinamide (B372718) derivatives. nih.gov Although this specific reaction does not directly yield the target nicotinic acid, it demonstrates the feasibility of constructing the 6-arylpyridine core through a one-pot process.

Optimization of Reaction Conditions and Catalytic Approaches

A more direct and widely used method for the synthesis of 6-arylnicotinic acids is the Suzuki cross-coupling reaction. This typically involves the coupling of a halogenated nicotinic acid derivative with an appropriate arylboronic acid. The synthesis of 6-aryl-2-chloronicotinic acids has been achieved through the regioselective Suzuki coupling of 2,6-dichloronicotinic acid with various arylboronic acids. ijacskros.com

The optimization of these coupling reactions is crucial for achieving high yields and selectivity. Key parameters that are often optimized include the choice of catalyst, base, and solvent. For the synthesis of 2-aryl-6-chloronicotinamides, the air-stable palladium catalyst PXPd2, in combination with K₂CO₃ as the base in methanol, has been shown to provide excellent regioselectivity and short reaction times. alfa-chemistry.comresearchgate.net For the synthesis of 6-aryl-2-chloronicotinic acids, the routinely used catalyst Pd(PPh₃)₄ in aqueous dioxane has proven effective. ijacskros.com Automated microfluidic systems have also been employed to rapidly screen and optimize Suzuki-Miyaura reaction conditions, considering variables such as the palladacycle, ligand, temperature, reaction time, and catalyst loading to maximize turnover number and yield. encyclopedia.pub

| Catalyst | Base | Solvent | Starting Material | Product | Reference |

| PXPd2 | K₂CO₃ | Methanol | 2,6-Dichloronicotinamide | 2-Aryl-6-chloronicotinamide | alfa-chemistry.comresearchgate.net |

| Pd(PPh₃)₄ | Not specified | Aqueous Dioxane | 2,6-Dichloronicotinic acid | 6-Aryl-2-chloronicotinic acid | ijacskros.com |

Considerations of Regioselectivity and Stereochemistry in Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound, particularly when starting from di-substituted pyridines. In the Suzuki coupling of 2,6-dichloronicotinic acid, the reaction preferentially occurs at the 6-position. This regioselectivity is attributed to the electronic effects of the carboxylic acid group, which can direct the palladium catalyst. ijacskros.com Similarly, in the synthesis of 2-aryl-6-chloronicotinamides from 2,6-dichloronicotinamide, chelation of the palladium(0) species to the amide group directs the coupling to the adjacent 2-position, leaving the 6-chloro substituent available for further reaction. alfa-chemistry.comresearchgate.net

Stereochemistry is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, it would become a consideration if chiral derivatives were to be synthesized, for example, through asymmetric catalysis or the use of chiral starting materials.

Derivatization Strategies and Analogue Synthesis

The carboxylic acid and the pyridine ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a variety of derivatives.

Synthesis of Nicotinic Acid Hydrazide Derivatives

Nicotinic acid hydrazides are important intermediates in the synthesis of many heterocyclic compounds and are known to possess a range of biological activities. The synthesis of 6-(3,4-Dimethoxyphenyl)-2-methylnicotinohydrazide has been reported. nih.gov The synthetic route commences with the one-pot, three-component reaction of an enaminone with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) to yield ethyl 2-methyl-6-(3,4-dimethoxyphenyl)nicotinate. Subsequent hydrazinolysis of the resulting ester with hydrazine (B178648) hydrate (B1144303) under reflux conditions affords the desired nicotinic acid hydrazide in good yield. nih.gov

A general procedure for the synthesis of nicotinic acid hydrazides involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with hydrazine hydrate. researchgate.net This method is widely applicable to a range of nicotinic acid derivatives.

| Starting Material | Reagents | Product | Yield | Reference |

| Ethyl 2-methyl-6-(3,4-dimethoxyphenyl)nicotinate | Hydrazine hydrate | 6-(3,4-Dimethoxyphenyl)-2-methylnicotinohydrazide | 85% | nih.gov |

| Nicotinic acid | 1. Thionyl chloride/PCl₅ 2. Hydrazine hydrate | Nicotinic acid hydrazide | Not specified | researchgate.net |

Incorporation into Spirocyclic Hydantoin (B18101) Systems

Spirocyclic hydantoins are a class of compounds with significant interest in medicinal chemistry. While the direct incorporation of this compound into a spirocyclic hydantoin system has not been explicitly described, established synthetic methods for spiro-hydantoins can be conceptually applied.

A primary method for the synthesis of spiro-hydantoins is the Bucherer-Bergs reaction. alfa-chemistry.comwikipedia.org This multicomponent reaction involves the condensation of a ketone with a cyanide salt (such as potassium or sodium cyanide) and ammonium carbonate. To apply this to the target scaffold, a ketone precursor containing the 6-(3,4-dimethoxyphenyl)pyridine moiety would be required. For example, if a tetralone derivative bearing the pyridine substituent could be synthesized, it could potentially undergo a Bucherer-Bergs reaction to form a spiro[imidazolidine-4,1'-tetralone]-2,5-dione derivative. The synthesis of spiro hydantoins derived from 8-azachromanones has been reported, where modification of the standard Bucherer-Bergs conditions was necessary to achieve acceptable yields. nih.gov

Another approach involves the [3+2] cycloaddition of nitrile imines to hydantoins containing an exocyclic double bond. This leads to the formation of spiro-pyrazoline-imidazolidine-2,4-diones. mdpi.com This suggests that if the this compound could be converted into a suitable dipolarophile, it could potentially be incorporated into a spirocyclic system via a cycloaddition reaction.

The synthesis of spiro-hydantoins fused to pyrrolidines has also been described, starting from β-aryl pyrrolidines. nih.gov This highlights the possibility of constructing the spiro-hydantoin ring onto a pre-existing heterocyclic system.

Preparation of Diverse Pyridine Derivatives

The 6-(3,4-dimethoxyphenyl)pyridine framework serves as a foundational structure for the generation of a variety of derivatives through targeted chemical modifications. Key among these are nicotinohydrazides and cyanopyridinones, which are valuable intermediates for further functionalization.

One significant transformation is the synthesis of hydrazides. For instance, the closely related compound, 6-(3,4-Dimethoxyphenyl)-2-methylnicotinohydrazide, has been successfully synthesized. The process begins with the creation of an ethyl nicotinate (B505614) ester, which is then converted to the corresponding hydrazide through hydrazinolysis with hydrazine hydrate. mdpi.com This reaction is highly efficient, with reported yields between 79% and 90%. mdpi.com These hydrazides are crucial precursors for constructing more complex molecules, such as hydrazones with potential biological activities. mdpi.com

Another important class of derivatives is the cyanopyridinones. Research has demonstrated the one-pot, multi-component synthesis of 4-substituted phenyl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones. ekb.eg This reaction involves the condensation of 3,4-dimethoxy-acetophenone, various aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate. ekb.eg This method provides a direct route to highly functionalized pyridine systems. Furthermore, the cyano group in nicotinonitrile derivatives, which can be formed from nicotinic acids, is a versatile handle for subsequent chemical transformations. ekb.eg

| Starting Material | Reagents | Product | Yield | Reference |

| Ethyl 2-methyl-6-(3,4-dimethoxyphenyl)nicotinate | Hydrazine hydrate | 6-(3,4-Dimethoxyphenyl)-2-methylnicotinohydrazide | 79-90% | mdpi.com |

| 3,4-Dimethoxy-acetophenone, Aromatic aldehydes, Ethyl cyanoacetate | Ammonium acetate, K2CO3, Ethanol | 4-Aryl-6-(3,4-dimethoxyphenyl)-3-cyano-2(1H)-pyridinones | Not Specified | ekb.eg |

Introduction of Varied Aryl and Heteroaryl Substituents

The functionalization of the nicotinic acid core through the introduction of various aryl and heteroaryl groups is a key strategy for modulating the properties of the resulting compounds. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the general principles are well-established for related nicotinic acid scaffolds.

For example, 2-substituted phenyl derivatives of nicotinic acid have been synthesized via nucleophilic substitution reactions of primary aromatic amines with 2-chloronicotinic acid. rsc.org This highlights a common strategy where a halogenated pyridine precursor is used for C-N or C-C bond formation. Studies have shown that the presence of mono- and dimethoxyphenyl substituted groups can be influential in the biological activity of the final compounds. rsc.org

Standard cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful and widely used method for introducing new aryl and heteroaryl moieties onto a pyridine ring. This reaction would typically involve converting the nicotinic acid to a halogenated derivative (e.g., bromo- or chloro-) which can then be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst. This approach allows for the systematic variation of substituents to explore structure-activity relationships.

| Reaction Type | Precursor | Reagents | Purpose |

| Nucleophilic Substitution | 2-Chloronicotinic acid | Primary Aromatic Amines | Introduction of aryl amine substituents |

| Suzuki-Miyaura Coupling (General) | Halogenated Pyridine | Aryl/Heteroaryl Boronic Acid, Palladium Catalyst | C-C bond formation to introduce diverse aryl/heteroaryl groups |

Design and Synthesis of Fluorescent Probes

The nicotinic acid structure is a component of various biologically active molecules and has been incorporated into fluorescent probes for biological imaging and sensing. These probes are engineered by attaching a fluorophore to the core scaffold, often through a linker, allowing for the visualization of specific biological targets or processes.

Activity-based protein profiling (ABPP) is one area where such probes are utilized. For example, probes have been developed for the nicotinic acetylcholine (B1216132) receptor by incorporating a benzophenone (B1666685) moiety for photolabeling and an alkyne for subsequent "click chemistry" attachment of a reporter tag like biotin.

However, based on the available scientific literature, there are no specific examples detailing the design and synthesis of fluorescent probes that explicitly use this compound as the starting scaffold or recognition element. While the general methodologies for creating fluorescent probes from nicotinic acid and other heterocyclic cores are well-documented, their direct application to this specific compound has not been reported in the reviewed sources.

Pharmacological and Biological Activity Profiling

Antioxidant Activity

Antioxidant activity refers to the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms.

Free radical scavenging is a key mechanism by which antioxidants protect against oxidative stress. This involves the donation of an electron or hydrogen atom to a free radical, thereby neutralizing it.

A detailed search of scientific literature did not yield specific studies that have investigated the free radical scavenging mechanisms of 6-(3,4-Dimethoxyphenyl)nicotinic acid. While some research on other nicotinic acid derivatives suggests that substitutions on the pyridine (B92270) ring can influence antioxidant capacity, no experimental data on the specific scavenging activity of this compound against radicals such as the hydroxyl radical or nitric oxide radical has been published. researchgate.netnih.gov One study on different nicotinic acid derivatives indicated that compounds with electron-donating groups, such as methoxy (B1213986) groups, exhibited notable antioxidant activity. researchgate.net However, without direct testing, the potency and specific mechanisms for this compound remain undetermined.

Compounds with significant antioxidant properties are often investigated for their potential to mitigate conditions associated with oxidative stress, such as neurodegenerative and cardiovascular diseases.

There are no available research findings detailing the application or investigation of this compound in oxidative stress mitigation research. Consequently, no data tables on its efficacy in cellular or animal models of oxidative stress can be provided.

Antimicrobial Activities

Antitubercular Activity against Mycobacterium tuberculosis

No published studies were identified that specifically evaluate the antitubercular properties of this compound against Mycobacterium tuberculosis. While various derivatives of nicotinic acid have been investigated for such activity, data for this particular compound is absent.

Antibacterial Spectrum of Activity

There is no available research detailing the antibacterial spectrum of this compound against various bacterial strains. Studies on other novel nicotinamide (B372718) and nicotinic acid hydrazide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, but these findings are not directly applicable to this compound.

Anticancer and Antiproliferative Properties

Evaluation in Human Cancer Cell Lines

No specific studies on the cytotoxic or anticancer effects of this compound in human cancer cell lines have been reported. Research into other nicotinic acid derivatives has shown potential cytotoxic activity against various cell lines, such as HCT-116, HepG-2, and MCF-7, but data for this compound is not present in the reviewed literature.

Mechanisms of Antiproliferative Action

In the absence of primary studies on its anticancer activity, the mechanisms of antiproliferative action for this compound remain uninvestigated. Therefore, there is no information regarding its potential effects on the cell cycle, apoptosis, or specific molecular targets like signaling proteins or enzymes.

Antiviral Activities

No research was found that investigates the potential antiviral activity of this compound against any type of virus. While some analogues of niacin and nicotinamide have been explored for their effects on viruses like Hepatitis B Virus (HBV) or as potential inhibitors of viral entry proteins, these findings are not specific to this compound.

Inhibition of Viral Replication (e.g., HIV-1 Reverse Transcriptase)

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, and its enzyme, reverse transcriptase (RT), is a primary target for antiretroviral therapy. nih.govfrontiersin.org HIV-1 RT is responsible for converting the viral RNA genome into DNA, a critical step for viral replication and integration into the host cell's genome. nih.govmdpi.com Inhibitors of this enzyme are classified as either nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). frontiersin.orgscilit.com NNRTIs bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. nih.gov

While some studies have explored the antiviral properties of nicotinamide, a related compound, suggesting potential post-integrational inhibition of HIV, specific research into the direct inhibitory activity of this compound on HIV-1 reverse transcriptase has not been identified in the available literature. researchgate.net

Neuropharmacological Activities

Interactions with Cannabinoid Receptor Type 1 (CB1R)

The cannabinoid receptor type 1 (CB1R) is a G protein-coupled receptor predominantly expressed in the central and peripheral nervous systems. wikipedia.org It is a key component of the endocannabinoid system, which is involved in regulating a wide array of physiological processes, including pain, appetite, and mood. nih.govnih.gov The CB1 receptor is activated by endogenous cannabinoids, such as anandamide, as well as phytocannabinoids like tetrahydrocannabinol (THC). wikipedia.org The development of ligands that can modulate CB1R activity is an active area of research for various therapeutic applications. nih.govyoutube.com

There is currently no available data to suggest that this compound interacts with the cannabinoid receptor type 1.

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons and the accumulation of misfolded proteins. mdpi.comnih.gov Research has indicated a potential role for nicotinic acid and its derivatives in neuroprotection. For instance, studies on nicotinic acid supplementation in mouse models of Alzheimer's disease have suggested it may improve cognitive function through various mechanisms, including reducing the formation of amyloid-beta plaques and improving mitochondrial metabolism. amegroups.orgnih.gov Nicotinic acetylcholine (B1216132) receptors (nAChRs) are also implicated in the pathology of these diseases, and their stimulation is being explored as a therapeutic strategy. scilit.com

Despite these findings for related compounds, there is no specific research available that investigates the potential of this compound in the context of Alzheimer's or Parkinson's disease research.

Immunomodulatory Effects

Antagonism of Leukocyte Function-Associated Antigen-1 (LFA-1)

Leukocyte function-associated antigen-1 (LFA-1) is an integrin protein found on the surface of all leukocytes. nih.gov It plays a critical role in the immune system by mediating cell-cell adhesion through its interaction with intercellular adhesion molecules (ICAMs). nih.govnih.gov This interaction is essential for leukocyte trafficking, T-cell activation, and the formation of the immunological synapse. nih.gov Consequently, LFA-1 is a significant target for the development of anti-inflammatory and immunosuppressive therapies. nih.govnih.gov Small molecules have been developed that act as antagonists to LFA-1, demonstrating the therapeutic potential of targeting this interaction. acs.org

There is no evidence in the current scientific literature to indicate that this compound functions as an antagonist of LFA-1.

Influence on Cell Adhesion and Immune Responses

The modulation of immune responses through various mechanisms is a key area of pharmacological research. Nicotinic acid itself has been shown to exert anti-inflammatory effects by acting on the GPR109A receptor expressed on immune cells like monocytes and macrophages. nih.gov This can lead to a reduction in the secretion of pro-inflammatory mediators and inhibit monocyte adhesion. nih.gov The broader family of nicotinic acid derivatives is being investigated for a range of immunomodulatory properties. mdpi.comresearchgate.net The adhesion of immune cells is a critical step in the inflammatory response, and its modulation can have significant therapeutic implications. nih.govtci-thaijo.org

Metabolic Regulation and Lipid Modulation

Nicotinic acid, also known as niacin, demonstrates significant effects on metabolic regulation, particularly in the modulation of lipid profiles. Its activity influences various lipoproteins and key enzymes involved in lipid synthesis.

Nicotinic acid favorably alters the lipoprotein profile by reducing circulating levels of atherogenic lipoproteins while increasing levels of anti-atherogenic lipoproteins. nih.govduke.edu It effectively lowers triglycerides (TG), very low-density lipoprotein (VLDL) cholesterol, and low-density lipoprotein (LDL) cholesterol. nih.govnih.gov Concurrently, it is one of the most effective agents available for raising high-density lipoprotein (HDL) cholesterol levels. nih.govnih.govyoutube.com

The primary mechanism for lowering LDL cholesterol involves the inhibition of hepatic VLDL production. droracle.ai By reducing the liver's synthesis of triglycerides, the substrate required for VLDL formation is limited. nih.govdroracle.ai This decrease in VLDL secretion subsequently leads to a reduction in the plasma concentration of LDL particles, which are derived from VLDL. droracle.ainih.gov Nicotinic acid also promotes the degradation of apolipoprotein B (apoB), the primary protein component of VLDL and LDL, further diminishing the secretion of these lipoproteins. droracle.ainih.gov

The compound's impact on HDL is notable for its ability to increase HDL-C levels. youtube.comresearchgate.net It achieves this by decreasing the hepatic removal of apolipoprotein A-I (apoA-I), the main protein in HDL, which extends the lifespan of HDL particles in circulation. droracle.ai Studies indicate that nicotinic acid specifically increases the number of large, cholesterol-rich HDL particles while reducing the number of small, cholesterol-poor ones. lipid.org

Table 1: Effects of Nicotinic Acid on Lipoprotein Parameters An interactive data table. Click on headers to sort.

| Lipoprotein/Component | Effect | Mechanism of Action | References |

|---|---|---|---|

| VLDL | Decrease | Inhibits hepatic triglyceride synthesis, reducing VLDL formation and secretion. nih.govdroracle.ai | nih.govnih.govdroracle.ainih.gov |

| LDL | Decrease | Reduced VLDL precursor availability; increased degradation of apoB. droracle.ainih.gov | nih.govnih.govdroracle.ainih.gov |

| HDL | Increase | Decreased hepatic clearance of apoA-I, increasing HDL particle lifespan. droracle.ai | nih.govnih.govyoutube.comresearchgate.net |

| Triglycerides (TG) | Decrease | Inhibition of hepatic triglyceride synthesis. nih.govnih.gov | nih.govnih.govyoutube.comnih.gov |

| Apolipoprotein B (apoB) | Decrease | Increased intracellular degradation. droracle.ainih.gov | droracle.ainih.govlipid.org |

| Apolipoprotein A-I (apoA-I) | Increase (in HDL) | Reduced clearance. droracle.ainih.gov | nih.gov |

A key molecular mechanism underlying nicotinic acid's lipid-lowering effects is the direct inhibition of the enzyme diacylglycerol O-acyltransferase 2 (DGAT2). lipid.orgnih.govnih.gov DGAT2 is a critical enzyme in the liver that catalyzes the final step of triglyceride synthesis. nih.govnih.gov By inhibiting this enzyme, nicotinic acid effectively reduces the liver's capacity to produce triglycerides, which are essential for the assembly and secretion of VLDL particles. nih.govresearchgate.net

Studies using HepG2 cells, a human liver cell line, have demonstrated that nicotinic acid directly and noncompetitively inhibits DGAT2 activity. nih.govcaldic.com This inhibition leads to a decrease in the apparent maximum reaction velocity (Vmax) without altering the enzyme's affinity for its substrates (Km). nih.govcaldic.com The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be 0.1 mM. nih.govcaldic.com Importantly, nicotinic acid selectively inhibits the DGAT2 isoform but not DGAT1, another enzyme involved in triglyceride synthesis. nih.gov This selective action on DGAT2 is crucial as this isoform is primarily responsible for synthesizing the triglycerides incorporated into VLDL particles. nih.gov

Table 2: Kinetic Parameters of DGAT2 Inhibition by Nicotinic Acid An interactive data table. Click on headers to sort.

| Parameter | Value | Substrate | Cell Line | Inhibition Type | References |

|---|---|---|---|---|---|

| IC50 | 0.1 mM | - | HepG2 | - | nih.govcaldic.com |

| Apparent Km | 8.3 µM | [14C]oleoyl-CoA | HepG2 | Noncompetitive | nih.govcaldic.com |

| Apparent Km | 100 µM | sn-1,2-dioleoylglycerol | HepG2 | Noncompetitive | nih.govcaldic.com |

| Ki | 6 µM | sn-1,2-dioleoylglycerol | HepG2 | Noncompetitive | caldic.com |

Nicotinic acid has demonstrated potential therapeutic effects on nonalcoholic fatty liver disease (NAFLD), including its initial stage, hepatic steatosis (fatty liver), and its progression to fibrosis. google.comnih.gov The accumulation of excess fat in hepatocytes is a primary event in the development of NAFLD. google.com Research indicates that nicotinic acid can prevent and reverse the development of experimental hepatic steatosis. google.comnih.gov In animal models fed a high-fat diet, nicotinic acid administration markedly prevented the histological deposition of fat in the liver. google.com It also inhibits fat accumulation in cultured human hepatocytes. google.com

The mechanisms for these effects are linked to its ability to inhibit DGAT2, thereby reducing hepatic triglyceride synthesis, and its capacity to reduce oxidative stress. nih.govscientificarchives.com Furthermore, nicotinic acid has been shown to ameliorate hepatic steatosis by inhibiting de novo lipogenesis (the synthesis of fatty acids) through a GPR109A-mediated signaling pathway. nih.govdoi.org

In addition to its effects on steatosis, nicotinic acid also shows anti-fibrotic properties. Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a serious complication of chronic liver disease. nih.gov Studies have shown that nicotinic acid prevents experimental liver fibrosis. nih.gov Its anti-fibrotic actions are associated with its antioxidant properties and the reduction in the expression of transforming growth factor-beta (TGF-β), a key profibrotic cytokine. nih.gov By reducing TGF-β levels, nicotinic acid helps prevent the activation of hepatic stellate cells, which are the primary cells responsible for collagen deposition during fibrosis. nih.gov

Other Biological Activities

Beyond its well-documented inhibition of DGAT2, nicotinic acid has been shown to inhibit other enzyme systems. In vitro studies have demonstrated that nicotinic acid can inhibit certain human Cytochrome P450 (CYP450) enzymes. nih.gov Specifically, it inhibits CYP2D6 with an inhibitory constant (Ki) of 3.8 mM. nih.govresearchgate.net The mechanism of this inhibition is believed to be the coordination of the pyridine nitrogen atom of the nicotinic acid molecule to the heme iron of the enzyme. nih.govresearchgate.net

Additionally, research has shown that nicotinic acid and its analogues can inhibit the induction of ornithine decarboxylase (ODC) activity. nih.gov In one study, nicotinic acid inhibited diethylnitrosamine-induced ODC activity in rat liver by 85.5%. nih.gov ODC is a key enzyme in the synthesis of polyamines, which are involved in cell proliferation.

Table 3: Inhibition of Other Enzymes by Nicotinic Acid An interactive data table. Click on headers to sort.

| Enzyme | Ki Value | Inhibition (%) | Context | References |

|---|---|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | 3.8 mM | - | In vitro inhibition | nih.govresearchgate.net |

| Ornithine Decarboxylase (ODC) | - | 85.5% | Inhibition of DEN-induced activity in rat liver | nih.gov |

Nicotinic acid exerts many of its biological effects by acting as a ligand for specific G-protein coupled receptors (GPCRs). nih.gov It is a potent agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A or the niacin receptor. nih.govnih.gov HCA2 is highly expressed in adipocytes (fat cells) and immune cells like macrophages. nih.govresearchgate.net

Activation of HCA2 in adipocytes by nicotinic acid couples to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase activity and a subsequent reduction in intracellular levels of cyclic AMP (cAMP). nih.govresearchgate.net This signaling cascade inhibits lipolysis, the breakdown of stored triglycerides in adipose tissue, which reduces the release of free fatty acids into the bloodstream. droracle.ai This reduction in plasma free fatty acids decreases the substrate available to the liver for triglyceride and VLDL synthesis. droracle.ai

The HCA receptor family also includes HCA3 (GPR109B), which is found in humans and higher primates but not in most other mammals. researchgate.net Like HCA2, HCA3 is coupled to Gi proteins and can mediate anti-lipolytic effects. researchgate.netresearchgate.net While nicotinic acid is the primary agonist for HCA2, other endogenous molecules like 3-hydroxy-octanoic acid are more specific agonists for HCA3. nih.govresearchgate.net The activation of both HCA2 and HCA3 can serve as a negative feedback mechanism to regulate lipolysis. researchgate.net

Modulation of Specific Cellular Signaling Pathways

Extensive research into the broader class of nicotinic acid analogs has revealed significant interactions with various cellular signaling pathways. However, specific studies detailing the modulatory effects of This compound on these pathways are not available in the current scientific literature.

General research on nicotinic acid and its derivatives has established their influence on several key signaling cascades, which are crucial in cellular processes related to inflammation, lipid metabolism, and cell survival. These established pathways for related compounds include:

Akt/mTOR Signaling Pathway: In certain cell types, agonists of the nicotinic acid receptor GPR109A have been shown to inhibit the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

MAPK/NF-kappaB Pathway: Nicotine (B1678760), a related compound acting on nicotinic receptors, has been observed to inhibit the activation of MAP kinases (MAPKs), which in turn prevents the activation of NF-kappaB and c-Myc. This pathway is critically involved in the cellular response to stress and inflammation.

Lipid Metabolism Pathways: Nicotinic acid is well-known to directly inhibit hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in triglyceride synthesis. This action leads to a reduction in the secretion of VLDL and LDL particles.

While these findings for structurally related compounds are significant, it is crucial to note that the specific substitution pattern of the dimethoxyphenyl group at the 6-position of the nicotinic acid core in This compound would likely result in a unique pharmacological profile. The electronic and steric properties of this substituent would influence its binding affinity to receptors and its subsequent effect on downstream signaling events.

Without direct experimental data for This compound , any discussion of its impact on cellular signaling would be speculative. Further research and dedicated studies are required to elucidate the specific mechanisms and pathways modulated by this particular compound.

Structure Activity Relationship Sar Analysis

Rational Design and Molecular Modifications

The rational design of analogs of 6-(3,4-Dimethoxyphenyl)nicotinic acid is guided by established pharmacophoric requirements and computational modeling. Strategies often involve bioisosteric replacement and structure optimization to enhance potency and selectivity. nih.gov For instance, the design of novel pyridine (B92270) derivatives is frequently based on modifying lead compounds that possess a trimethoxyphenyl moiety, which is recognized for its interaction with various biological targets. nih.gov

Molecular modifications aim to probe the key interactions between the compound and its target protein. The design process for related heterocyclic compounds has involved decorating a central core, such as nicotinic acid, with various functional groups to explore different binding pockets. mdpi.com By replacing specific moieties or altering linkers, chemists can fine-tune the molecule's electronic and steric properties to improve its pharmacological profile. nih.gov

Influence of the Nicotinic Acid Moiety Substitutions

The nicotinic acid moiety is a crucial component for the biological activity of this class of compounds, with its carboxylic acid group often playing a pivotal role in target binding. researchgate.net Modifications at this position can significantly impact efficacy.

Carboxylic Acid Group: The carboxylate group of nicotinic acid is often essential for forming a coordinate bond with metal ions, such as zinc, in the active site of enzymes like carbonic anhydrase. researchgate.net

Ester and Amide Analogs: Converting the carboxylic acid to an ester or an amide can modulate the compound's activity. Studies on related 2-substituted nicotinic acids have shown that the parent acid can be a more potent vasorelaxant than its corresponding amide or nitrile analogs, suggesting the free carboxylic acid is vital for high-affinity receptor binding. mdpi.comnih.gov

Bioisosteric Replacement: The ester functionality in some nicotinic acid derivatives has been successfully replaced with bioisosteres like 5-alkyl-oxazoles. This modification can retain potency while potentially improving metabolic stability. nih.gov

Other Substitutions: Introducing different groups onto the pyridine ring, such as an arylamino moiety at the 2-position, can introduce new interactions and alter the compound's biological profile, as seen in the development of HIV-1 RT inhibitors. mdpi.com

The following table summarizes the effects of substituting the carboxylic acid group on the nicotinic acid moiety based on findings from related compounds.

| Modification of Carboxylic Acid | Resulting Functional Group | General Impact on Activity | Reference Compound Class |

| Esterification | Ester (-COOR) | Potency can be altered; may act as a prodrug. | 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives |

| Amidation | Amide (-CONH₂) | Often results in reduced potency compared to the parent acid. | 2-(1-adamantylthio)nicotinic acid |

| Nitrile Formation | Nitrile (-CN) | Typically shows lower activity than the carboxylic acid. | 2-(1-adamantylthio)nicotinic acid |

| Bioisosteric Replacement | 5-alkyl-oxazole | Can retain potency while improving metabolic stability. | 6-amino-nicotinic acids |

Impact of the 3,4-Dimethoxyphenyl Group Modifications

Importance of Methoxy (B1213986) Groups: The 3,4,5-trimethoxyphenyl group, a closely related structure, is a privileged scaffold in medicinal chemistry, and its presence is often correlated with high biological activity, such as anticancer effects. nih.govmdpi.com The methoxy groups are believed to orient the molecule within a binding pocket and form key interactions.

Positional Isomers: Shifting the positions of the methoxy groups (e.g., to 2,4- or 3,5-positions) would likely alter the binding mode and could lead to a decrease in activity.

Substitution on the Phenyl Ring: The effect of adding or replacing substituents on the phenyl ring has been explored in similar scaffolds. Studies on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles showed that introducing small alkyl groups or halogens at the para-position of the phenyl ring could enhance activity. nih.gov Conversely, bulky substituents like nitro (NO₂) or tert-butyl (t-Bu) groups were found to drastically decrease activity, suggesting a sterically constrained binding site. nih.gov

This suggests that modifications to the 3,4-dimethoxyphenyl ring of this compound would follow similar trends, where small, electron-donating, or halogen groups might be tolerated or beneficial, while bulky groups would be detrimental.

Effects of Linker Length and Heterocyclic Core Variations on Activity

In this compound, the phenyl ring is directly attached to the pyridine (nicotinic acid) core. This direct linkage creates a relatively rigid structure.

Linker Introduction: Introducing a flexible linker (e.g., an ether, amine, or short alkyl chain) between the phenyl and pyridine rings would increase the molecule's conformational flexibility. This could either allow for optimal positioning within a binding site, thus increasing activity, or lead to an entropic penalty upon binding, which would decrease affinity.

Heterocyclic Core Variation: Replacing the pyridine ring with other heterocyclic systems is a common strategy in drug design to modulate activity and physicochemical properties. For example, replacing the pyridine with a 1,3,4-thiadiazole (B1197879) ring has been explored for anticancer agents. mdpi.com Such a change fundamentally alters the geometry, electronic distribution, and hydrogen bonding capacity of the core structure, leading to a different SAR profile. The synthesis of nicotine (B1678760) analogs has also utilized methods like [3+2] cycloaddition to create novel five-membered heterocyclic rings attached to the pyridine core. researchgate.net

Correlation of Lipophilicity with Biological Response

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

The biological activity of a series of compounds is often correlated with their lipophilicity. An optimal level of lipophilicity is usually required for a compound to effectively cross biological membranes and reach its target. mdpi.com

Low Lipophilicity: Highly polar, hydrophilic compounds may have poor membrane permeability and thus limited access to intracellular targets.

High Lipophilicity: Excessively lipophilic compounds can suffer from poor aqueous solubility, leading to slow absorption. mdpi.com They may also bind non-specifically to lipids and plasma proteins or be rapidly metabolized. researchgate.net

Optimal Lipophilicity: Research on other heterocyclic compounds has shown that the most potent biological activity is often associated with intermediate lipophilicity values. nih.gov

The following table illustrates how hypothetical modifications could influence lipophilicity and the predicted biological response.

| Hypothetical Derivative of this compound | Modification | Expected Change in LogP | Potential Impact on Biological Response |

| Compound A | Add a chloro group to the phenyl ring | Increase | May enhance membrane permeability, potentially improving activity. |

| Compound B | Replace a methoxy group with a hydroxyl group | Decrease | May improve solubility but decrease membrane permeability. |

| Compound C | Convert carboxylic acid to methyl ester | Increase | May improve cell penetration but could lose key binding interaction. |

| Compound D | Add a bulky tert-butyl group to the phenyl ring | Significant Increase | Likely to decrease activity due to steric hindrance and excessive lipophilicity. |

Molecular Docking and Computational Chemistry Studies for Binding Affinity

Molecular docking and other computational methods are powerful tools for investigating the binding of ligands to their target proteins at a molecular level. walisongo.ac.id These studies can predict the binding conformation, affinity, and key intermolecular interactions, thereby guiding rational drug design. nih.govnih.gov

For this compound, docking studies could reveal:

Binding Mode: The precise orientation of the compound within the active site of a target protein.

Key Interactions: The carboxylic acid of the nicotinic acid moiety would likely form strong hydrogen bonds or ionic interactions with polar amino acid residues (e.g., Arginine, Lysine) or a metal cofactor. researchgate.net The methoxy groups on the phenyl ring could act as hydrogen bond acceptors.

Binding Affinity: Docking scores and calculated binding energies provide a quantitative estimate of binding affinity. Lower binding energy values indicate a stronger and more stable interaction between the ligand and the protein. walisongo.ac.id Studies on nicotinic acid derivatives have used docking to correlate binding scores with observed biological activity against various enzymes. researchgate.net

Computational studies on related trimethoxyphenyl derivatives have successfully identified crucial hydrogen bonds with residues like CYS241 in the colchicine (B1669291) binding site of tubulin, which was consistent with their in vitro activity. nih.gov Similarly, docking nicotine-related compounds into nicotinic acetylcholine (B1216132) receptors has helped elucidate their binding affinities and validate experimental findings. nih.gov

Pharmacokinetic and Biotransformation Profiles

In Vivo Pharmacokinetic Assessments in Preclinical ModelsNo data available.

Further research and publication in peer-reviewed scientific journals are required to elucidate the pharmacokinetic properties of 6-(3,4-Dimethoxyphenyl)nicotinic acid. Until such data becomes publicly available, a scientifically accurate article on this specific subject cannot be compiled.

Translational Potential and Future Research Directions

Development of Novel Therapeutic Agents

The nicotinic acid framework is a foundational structure in medicinal chemistry, historically leading to a multitude of drugs for conditions such as tuberculosis, cancer, diabetes, and hyperlipidemia. researchgate.net The research involving this scaffold remains highly active. researchgate.net Derivatives are being designed and synthesized to act as selective inhibitors for specific biological targets.

A key area of development is the creation of phosphodiesterase 4 (PDE4) inhibitors. The 3,4-dimethoxyphenyl group is a common feature in many potent PDE4 inhibitors. nih.gov By modifying the nicotinic acid or related heterocyclic cores, researchers have developed novel series of compounds that specifically inhibit PDE4. nih.gov For example, a series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones, which are structurally related, were found to be potent and specific PDE4 inhibitors. nih.gov PDE4 inhibitors are valuable for their anti-inflammatory effects and are used in treating conditions like chronic obstructive pulmonary disease (COPD) and psoriasis. researchgate.netmdpi.com

Another avenue of development is in oncology. Novel nicotinic acid-based derivatives have been synthesized with the aim of producing cytotoxic agents that selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov One such study identified a compound that showed potent cytotoxic activity against several human cancer cell lines, suggesting its potential as a dual cytotoxic and antioxidant agent. nih.gov

The versatility of the nicotinic acid scaffold is also being explored for creating agents targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in Alzheimer's disease, Parkinson's disease, and substance abuse. nih.gov

Exploration of Combination Therapies

The therapeutic efficacy of nicotinic acid and its derivatives can be enhanced through combination with other drugs. The most well-established combination is the use of nicotinic acid (niacin) with statins for the management of dyslipidemia. nih.gov This combination therapy targets different facets of lipid metabolism; niacin is particularly effective at increasing high-density lipoprotein (HDL) cholesterol while also lowering low-density lipoprotein (LDL) cholesterol and triglycerides. wikipedia.orgyoutube.com Studies have shown that combining niacin with a statin can be a viable strategy for patients with vascular disease and atherogenic dyslipidemia. nih.govlipid.org Similarly, combining nicotinic acid with cholestyramine has proven feasible and effective in normalizing plasma cholesterol in patients with heterozygous familial hypercholesterolemia. nih.gov

In the context of inflammatory diseases, the combination of PDE4 inhibitors with other therapeutic classes is a promising strategy. The combined administration of PDE4 inhibitors and biologics, for instance, may lead to improved therapeutic outcomes in psoriasis, potentially lowering drug resistance and reducing side effects. researchgate.net For hyperlipidemia, adding niacin to statin therapy is considered for patients who, despite statin treatment, have elevated triglycerides or low HDL-cholesterol. nih.gov

Strategies for Enhancing Biological Efficacy and Selectivity

Improving the therapeutic profile of agents derived from the 6-(3,4-dimethoxyphenyl)nicotinic acid scaffold is a key research focus, pursued through several strategic approaches.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing molecular structures. For PDE4 inhibitors, it has been found that N-substitution on pyridazinone and phthalazinone rings is beneficial for inhibitory activity and, in some cases, for selectivity over other PDE subtypes. nih.gov Research on 6-substituted nicotine (B1678760) analogs has shown that the lipophilicity and steric volume of the substituent at the pyridine (B92270) 6-position are critical modulators of nAChR binding affinity. researchgate.net A combination of these properties, rather than electronic factors alone, was found to account for binding affinity. researchgate.net

Formulation and Delivery: Enhancing the therapeutic index can also be achieved by optimizing drug delivery. For potent PDE4 inhibitors, which can have dose-limiting side effects, delivery via inhalation is a strategy to target respiratory diseases directly while minimizing systemic exposure. nih.gov GSK256066, a high-affinity PDE4 inhibitor, was specifically designed for inhaled administration to treat respiratory diseases. nih.govmedchemexpress.com

Selective Targeting of Isoforms: The PDE4 enzyme family has four subtypes (A, B, C, and D). Developing inhibitors that selectively target specific isoforms, such as PDE4B, which is strongly linked to inflammation, is a promising approach to reduce the side effects associated with non-selective PDE4 inhibitors. mdpi.com

Investigation of Untapped Therapeutic Applications

The pharmacological activities of nicotinic acid and its derivatives extend beyond their well-known applications, opening up new therapeutic possibilities.

Neuroprotection: Niacin is being investigated as a neuroprotective and neurorestorative agent that may promote recovery after central nervous system diseases such as stroke and Alzheimer's disease. researchgate.net

Oncology: The development of nicotinic acid derivatives as anticancer agents is an active area of research. researchgate.net Studies have focused on creating derivatives that act as tubulin inhibitors, inducing apoptosis in cancer cells, or as inhibitors of key signaling pathways like VEGFR-2. nih.govnih.gov

Antifungal Agents: Nicotinamide (B372718) analogues have been successfully developed as antifungal agents. mdpi.com By modifying the core structure, researchers have created compounds with potent activity against various fungal pathogens, including fluconazole-resistant Candida albicans strains, by disrupting the fungal cell wall. mdpi.com

Metabolic and Inflammatory Disorders: As inhibitors of PDE4, derivatives containing the 3,4-dimethoxyphenyl moiety have potential applications in a range of inflammatory conditions, including rheumatoid arthritis and atopic dermatitis. mdpi.com

Advanced Computational Modeling for Compound Design and Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel therapeutic agents based on the nicotinic acid scaffold.

Molecular Docking and Simulation: Molecular docking studies are widely used to predict and analyze the binding interactions between a ligand and its target receptor. For example, docking was used to understand how a novel nicotinic acid derivative binds to the VEGFR-2 active site, showing a binding mode similar to the established drug sorafenib. nih.gov These simulations help in rationalizing the biological activity and guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide mathematical correlations between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study was used to rationalize the activity of O-biphenyl carbamates as dual modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase, both relevant targets for addiction. researchgate.net For 6-substituted nicotine analogs, QSAR analysis demonstrated that a combination of lipophilicity and the molecular volume of the substituent could predict binding affinity at nAChRs. researchgate.net

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure and properties of molecules. These methods have been used to study nicotinic acid hydrazide complexes as potential gas sensors and to analyze the binding affinity of newly designed compounds to their target enzymes. nih.govnih.gov

These advanced computational approaches provide deep molecular insights, facilitate the rational design of new compounds, and help predict the therapeutic potential of derivatives related to this compound. researchgate.net

Q & A

Q. What are the established synthetic routes for 6-(3,4-Dimethoxyphenyl)nicotinic acid, and what are their respective yields and limitations?

Methodological Answer: Synthesis of this compound can be approached via organometallic coupling or condensation reactions. For example, analogous 4-substituted nicotinic acids are synthesized using pyridyl-3-oxazoline intermediates treated with organolithium reagents (e.g., phenyllithium), followed by oxidation and deprotection . For 6-substituted derivatives, regioselective functionalization may require tailored precursors, such as 3,4-dimethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling. Yields depend on steric hindrance and electron density at the substitution site. A common limitation is competing side reactions at other pyridine positions, necessitating careful optimization of reaction time and temperature .

Q. How is this compound characterized to confirm its structural integrity and purity?

Methodological Answer: Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl groups) and absence of impurities .

- Infrared Spectroscopy (IR): Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (methoxy C-O) validate functional groups .

- Mass Spectrometry (HRMS): Exact mass matches the molecular formula (e.g., CHNO requires [M+H] at 259.0845) .

- Elemental Analysis: Confirms C, H, N, and O percentages within ±0.3% of theoretical values .

- HPLC: Purity >95% is verified using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the known physicochemical properties of this compound, and how do they influence its solubility and reactivity?

Methodological Answer:

- Molecular Weight: ~259.26 g/mol (calculated from CHNO) .

- logP: Estimated at ~1.5 (via computational tools), indicating moderate lipophilicity, which affects membrane permeability in biological assays .

- Solubility: Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and methoxy groups. Pre-solubilization in DMSO is recommended for in vitro studies .

- Melting Point: Analogous compounds (e.g., 3,4-dimethoxyphenyl derivatives) melt between 96–289°C, suggesting thermal stability for solid-phase reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining enantiomeric purity?

Methodological Answer:

- Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to enhance regioselectivity and reduce byproducts .

- Protection/Deprotection Strategies: Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during coupling to prevent side reactions .

- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation.

- Scalability: Batch size can be increased by optimizing ligand-to-metal ratios and reaction kinetics in continuous-flow systems .

Q. What analytical techniques are most effective in resolving discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded aromatic regions and assigns proton-carbon correlations .

- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry and substituent positioning, though suitable crystals may require slow evaporation from ethanol/water mixtures .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

- Isotopic Labeling: Use N or C-labeled precursors to trace unexpected peaks in mass spectra .

Q. In pharmacological studies, how does the 3,4-dimethoxyphenyl group influence the compound’s bioactivity compared to other substituted nicotinic acids?

Methodological Answer:

- Structure-Activity Relationship (SAR): The 3,4-dimethoxy moiety enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites, as seen in Syk kinase inhibitors .

- Electron-Donating Effects: Methoxy groups increase electron density on the phenyl ring, potentially stabilizing charge-transfer interactions with biological targets .

- Comparative Studies: Analogues lacking methoxy groups (e.g., 4-methylnicotinic acid) show reduced antibacterial activity, suggesting the dimethoxy group is critical for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.